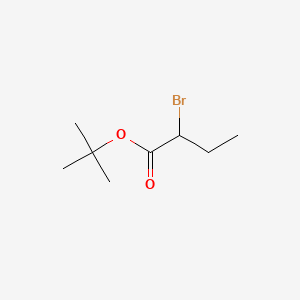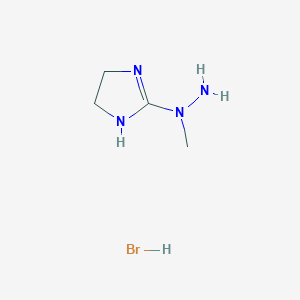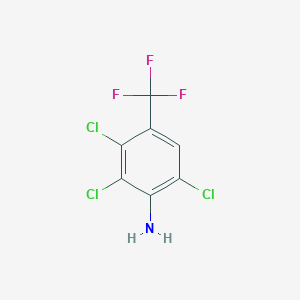
2-ブロモ-1-(4-ヒドロキシ-3-メトキシフェニル)エタノン
概要
説明
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3 It is a brominated derivative of acetophenone, featuring a bromine atom at the alpha position and a hydroxy and methoxy group on the aromatic ring
科学的研究の応用
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Biological Studies: Used in the design of haptens for the screening of specific antibodies.
Industrial Applications: Employed in the production of fine chemicals and specialty materials.
生化学分析
Biochemical Properties
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is used as a reagent in the design of haptens for the screening of highly sensitive and specific monoclonal antibodies . The compound’s bromine atom can participate in halogen bonding, while the hydroxyl and methoxy groups can form hydrogen bonds, influencing its binding affinity and specificity towards target biomolecules.
Molecular Mechanism
The molecular mechanism of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone involves its interactions at the molecular level. The compound can bind to specific biomolecules through halogen and hydrogen bonding, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses. For example, the compound’s bromine atom can interact with nucleophilic sites on enzymes, potentially inhibiting their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo hydrolysis or oxidation, leading to changes in its chemical structure and biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage .
Metabolic Pathways
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s hydroxyl and methoxy groups can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that are more easily excreted. These metabolic processes can influence the compound’s overall bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s physicochemical properties, such as its log Kow value, influence its distribution and accumulation in different tissues. Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone can be synthesized through the bromination of 4-hydroxy-3-methoxyacetophenone. The reaction typically involves the use of bromine in the presence of a solvent such as methylene chloride or acetic acid. The reaction conditions may vary, but it is generally carried out at room temperature to ensure a high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Nucleophilic Substitution: Formation of substituted ethanones.
Oxidation: Formation of 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone.
Reduction: Formation of 2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanol.
作用機序
The mechanism of action of 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone involves its interaction with biological molecules. The bromine atom can participate in electrophilic reactions, while the hydroxy and methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. The combination of these functional groups provides a versatile platform for further chemical modifications and applications in various fields.
特性
IUPAC Name |
2-bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTPFVAZAREICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543314 | |
| Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69638-06-8 | |
| Record name | 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


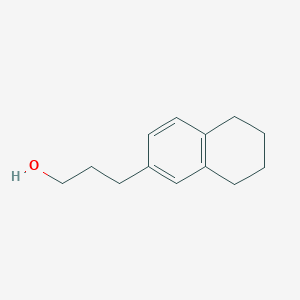
![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)
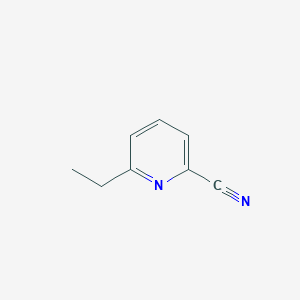
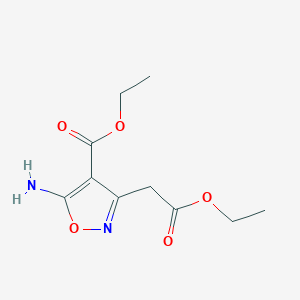
![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)
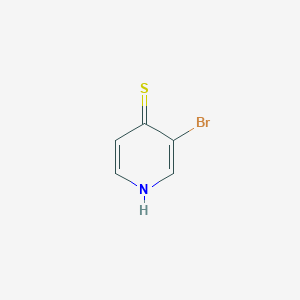
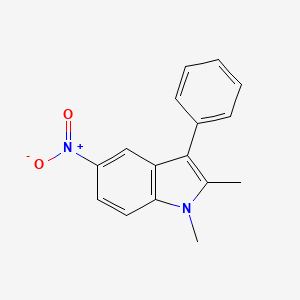
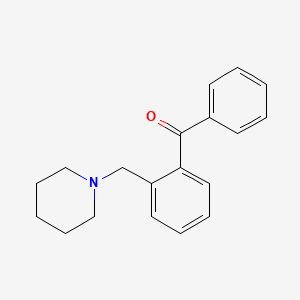

![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)

